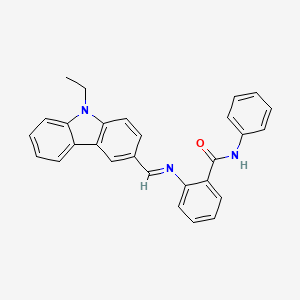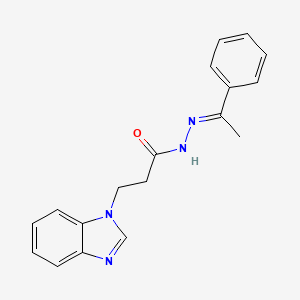
3-(1H-Benzimidazol-1-yl)-N'-(1-phenylethylidene)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is a complex organic compound that features a benzimidazole ring, a phenylethylidene group, and a propanehydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment of Propanehydrazide: The benzimidazole ring is then reacted with a suitable hydrazide derivative to form the propanehydrazide moiety.
Introduction of Phenylethylidene Group: Finally, the phenylethylidene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the benzimidazole ring and the phenylethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole hydrazines.
科学研究应用
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe or reagent in various biological assays and experiments.
作用机制
The mechanism by which 3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
3-(1H-Benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione: This compound shares the benzimidazole ring but differs in the attached groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a benzimidazole ring and have shown potential as anticancer agents.
Uniqueness
3-(1H-Benzimidazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-(benzimidazol-1-yl)-N-[(E)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C18H18N4O/c1-14(15-7-3-2-4-8-15)20-21-18(23)11-12-22-13-19-16-9-5-6-10-17(16)22/h2-10,13H,11-12H2,1H3,(H,21,23)/b20-14+ |
InChI 键 |
BFIGAKMIXJPENE-XSFVSMFZSA-N |
手性 SMILES |
C/C(=N\NC(=O)CCN1C=NC2=CC=CC=C21)/C3=CC=CC=C3 |
规范 SMILES |
CC(=NNC(=O)CCN1C=NC2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
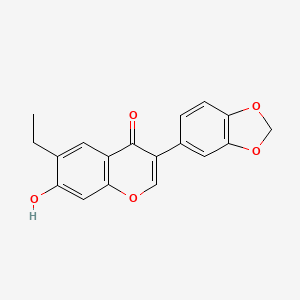
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)

![Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080626.png)
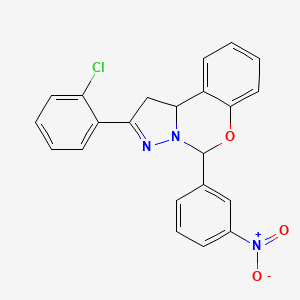
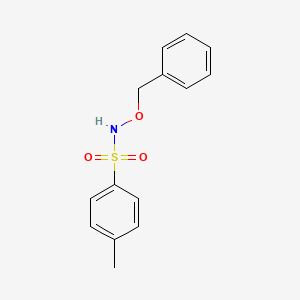
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
